Cas no 144061-00-7 (5-Thiazolecarboxylic acid, 2-[4-(4-fluorophenoxy)phenyl]-4-methyl-)
144061-00-7 structure
Product Name:5-Thiazolecarboxylic acid, 2-[4-(4-fluorophenoxy)phenyl]-4-methyl-
CAS-nummer:144061-00-7
MF:C17H12FNO3S
MW:329.34548664093
CID:3747889
PubChem ID:20989361
Update Time:2025-04-22
5-Thiazolecarboxylic acid, 2-[4-(4-fluorophenoxy)phenyl]-4-methyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 5-Thiazolecarboxylic acid, 2-[4-(4-fluorophenoxy)phenyl]-4-methyl-
- 2-[4-(4-fluorophenoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid
- 144061-00-7
- 2-[4-(4-fluorophenoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylicacid
- NS-05477
- AKOS015997134
-
- Inchi: 1S/C17H12FNO3S/c1-10-15(17(20)21)23-16(19-10)11-2-6-13(7-3-11)22-14-8-4-12(18)5-9-14/h2-9H,1H3,(H,20,21)
- InChI-sleutel: IPPIALGRNGQBTH-UHFFFAOYSA-N
- LACHT: S1C(C(O)=O)=C(C)N=C1C1=CC=C(OC2=CC=C(F)C=C2)C=C1
Berekende eigenschappen
- Exacte massa: 329.05219258Da
- Monoisotopische massa: 329.05219258Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 4
- Complexiteit: 409
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.5
- Topologisch pooloppervlak: 87.7Ų
5-Thiazolecarboxylic acid, 2-[4-(4-fluorophenoxy)phenyl]-4-methyl- Gerelateerde literatuur
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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